3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea
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Overview
Description
3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxol moiety, a tetrahydro-2H-pyran ring, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl core. This can be achieved through a series of reactions, including nitration, reduction, and cyclization. The tetrahydro-2H-pyran ring is often introduced using a suitable diene and a dienophile in a Diels-Alder reaction. The trifluoroethyl group can be added through a nucleophilic substitution reaction involving a trifluoroethyl halide.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium azide (NaN₃) or potassium fluoride (KF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been explored in various assays, showing potential as a lead compound for drug discovery.
Medicine: Preliminary studies suggest that it may have therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Its unique chemical properties make it suitable for use in materials science and as a reagent in organic synthesis.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
3-(benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzo-1,3-dioxole
4-(benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
Uniqueness: This compound stands out due to its trifluoroethyl group, which imparts unique chemical and physical properties compared to similar compounds
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O4/c16-15(17,18)8-20(11-3-5-22-6-4-11)14(21)19-10-1-2-12-13(7-10)24-9-23-12/h1-2,7,11H,3-6,8-9H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZVMKSPDJOFRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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